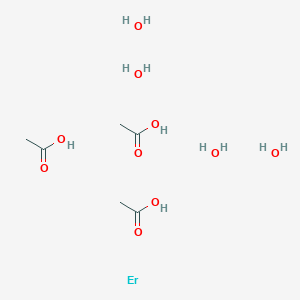
Acetic acid--erbium--water (3/1/4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erbium acetate tetrahydrate is a chemical compound with the formula Er(CH₃COO)₃·4H₂O. It is the acetate salt of erbium, a rare earth element. This compound appears as a light red solid and is soluble in water . Erbium acetate tetrahydrate is used in various scientific and industrial applications, particularly in the synthesis of optical materials .
Méthodes De Préparation
Erbium acetate tetrahydrate can be synthesized through the reaction of erbium oxide (Er₂O₃) with acetic acid (CH₃COOH). The reaction typically occurs under controlled conditions to ensure the formation of the tetrahydrate form. The general reaction is as follows:
[ \text{Er}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Er(CH}_3\text{COO)}_3 + 3 \text{H}_2\text{O} ]
The resulting erbium acetate is then crystallized from the solution to obtain the tetrahydrate form .
Analyse Des Réactions Chimiques
Erbium acetate tetrahydrate undergoes several types of chemical reactions, including thermal decomposition and hydrolysis. When heated, it decomposes to form various intermediate compounds before ultimately yielding erbium oxide (Er₂O₃). The decomposition process can be summarized as follows:
-
Thermal decomposition at 90°C: [ \text{Er(CH}_3\text{COO)}_3·4\text{H}_2\text{O} \rightarrow \text{Er(CH}_3\text{COO)}_3 + 4 \text{H}_2\text{O} ]
-
Further heating to 310°C: [ \text{Er(CH}_3\text{COO)}_3 \rightarrow \text{Er(OH)(CH}_3\text{COO)}_2 + \text{CH}_2=\text{C}=\text{O} ]
-
At 350°C: [ \text{Er(OH)(CH}_3\text{COO)}_2 \rightarrow \text{ErOCH}_3\text{COO} + \text{CH}_3\text{COOH} ]
-
Finally, at 590°C: [ 2 \text{ErOCH}_3\text{COO} \rightarrow \text{Er}_2\text{O}_3 + \text{CO}_2 ]
These reactions highlight the compound’s stability and its ability to form various intermediates before reaching the final product .
Applications De Recherche Scientifique
Erbium acetate tetrahydrate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of erbium acetate tetrahydrate primarily involves its ability to act as a source of erbium ions (Er³⁺). These ions interact with various molecular targets and pathways, depending on the application. For instance, in optical materials, erbium ions are responsible for the emission of light at specific wavelengths, making them valuable in telecommunications and laser technologies .
Comparaison Avec Des Composés Similaires
Erbium acetate tetrahydrate can be compared with other similar compounds, such as holmium acetate and thulium acetate. These compounds share similar chemical properties due to their position in the lanthanide series. erbium acetate tetrahydrate is unique in its specific applications in optical materials and medical lasers .
Similar Compounds
- Holmium acetate
- Thulium acetate
- Erbium oxide
- Erbium chloride
- Erbium fluoride
Erbium acetate tetrahydrate stands out due to its specific luminescent properties and its role in advanced technological applications.
Propriétés
Numéro CAS |
207234-04-6 |
|---|---|
Formule moléculaire |
C6H20ErO10 |
Poids moléculaire |
419.48 g/mol |
Nom IUPAC |
acetic acid;erbium;tetrahydrate |
InChI |
InChI=1S/3C2H4O2.Er.4H2O/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);;4*1H2 |
Clé InChI |
SJIMNYNTHDVHGF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(=O)O.O.O.O.O.[Er] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B13902204.png)
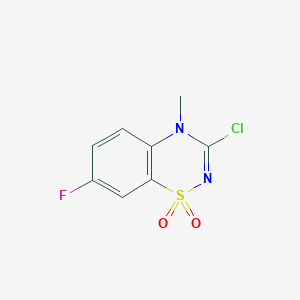

![[(N-Ethyl-N-phenyldithiocarbamoyl)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13902223.png)
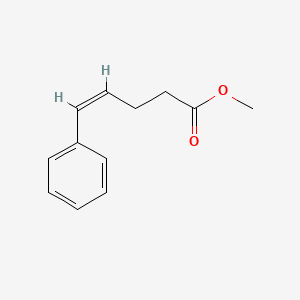
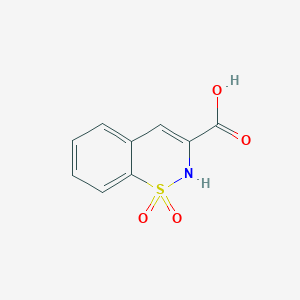
![5,6,7,8-Tetrahydro-2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B13902245.png)
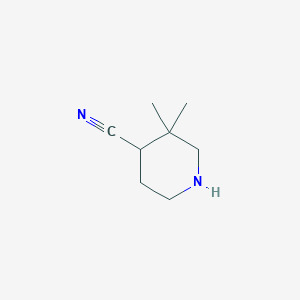
![(2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B13902263.png)
![[2-(2-fluoroanilino)-1-methyl-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13902270.png)
![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile;hydrochloride](/img/structure/B13902273.png)
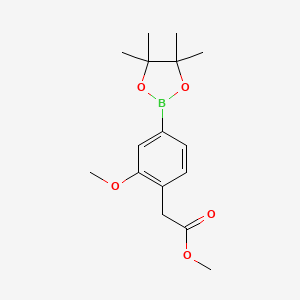
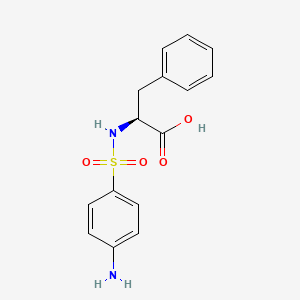
![(1S)-1-methyl-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridin-4-one](/img/structure/B13902290.png)
